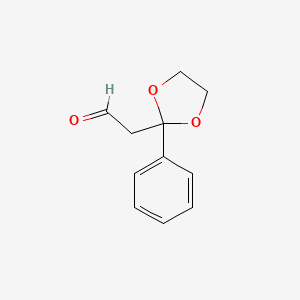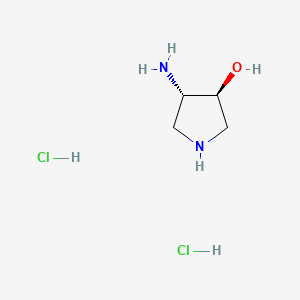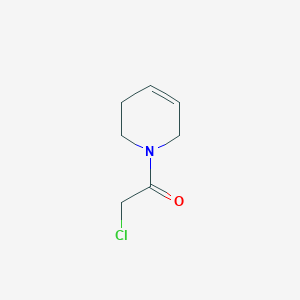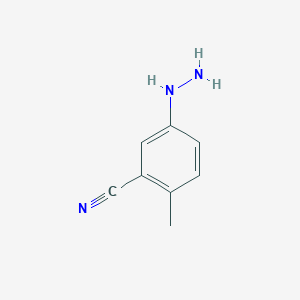
5-hydrazinyl-2-methylBenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydrazinyl-2-methylBenzonitrile is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, along with a hydrazine functional group (-NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2-methylBenzonitrile typically involves the reaction of 4-methylbenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
4-Methylbenzonitrile+Hydrazine Hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-hydrazinyl-2-methylBenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
5-hydrazinyl-2-methylBenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2-methylBenzonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in interactions with nucleophilic sites, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-methylphenylhydrazine
- 3-Cyano-2-methylphenylhydrazine
- 4-Cyano-2-methylphenylhydrazine
Uniqueness
5-hydrazinyl-2-methylBenzonitrile is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which influences its reactivity and properties. This unique structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-hydrazinyl-2-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-8(11-10)4-7(6)5-9/h2-4,11H,10H2,1H3 |
InChI Key |
ZRIPXNDENDUXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




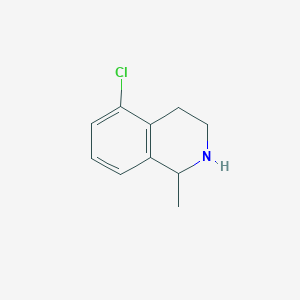
![Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B8697339.png)
![2-{[(1,3,4-Thiadiazol-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8697350.png)



